Lyso-PAF c-18

Overview

Description

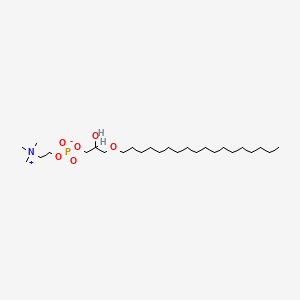

Lyso-PAF C-18 (1-O-octadecyl-sn-glycero-3-phosphocholine) is a lysophospholipid characterized by a single 18-carbon alkyl chain at the sn-1 position and a phosphocholine headgroup at sn-2. Its molecular formula is C₂₆H₅₆NO₆P, with a molecular weight of 509.7 g/mol . Structurally, it lacks the acetyl group at sn-2, distinguishing it from its bioactive counterpart, platelet-activating factor (PAF) C-13. This compound is a precursor in PAF biosynthesis and degradation pathways, primarily formed via the action of PAF-acetylhydrolase (PAF-AH) on PAF C-18 or through CoA-independent transacylase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lyso-PAF C-18 can be synthesized through the action of platelet-activating factor acetylhydrolase (PAF-AH) on platelet-activating factor C-18 or by the action of a coenzyme A-independent transacylase on 1-O-octadecyl-2-acyl-glycerophosphocholine . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar enzymatic or chemical methods. The compound is purified through techniques such as chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Lyso-PAF C-18 undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phospholipids, while reduction can produce reduced phospholipids .

Scientific Research Applications

Biological Role and Mechanism of Action

Lyso-PAF C-18 is primarily recognized for its role as an intermediate in the synthesis and degradation of PAF. While PAF is known for its potent pro-inflammatory effects, Lyso-PAF is often considered biologically inactive; however, recent studies suggest it may have inhibitory effects on neutrophil and platelet activation, indicating a more complex role in inflammatory processes .

Mechanisms Involved

- Inflammatory Response : Lyso-PAF can influence the activation of immune cells, including eosinophils and neutrophils, which are critical in allergic responses and asthma .

- Regulation of PAF Levels : The conversion of Lyso-PAF to PAF may contribute to prolonged inflammation in tissues, as evidenced by studies demonstrating increased concentrations of Lyso-PAF in patients with chronic rhinosinusitis .

Asthma and Allergic Rhinitis

Research indicates that concentrations of this compound are significantly elevated in nasal polyps from asthmatic patients compared to non-asthmatic individuals. This suggests a potential biomarker role for Lyso-PAF in assessing the severity of asthma and related conditions .

Chronic Rhinosinusitis

Studies have shown that the PAF/PAFR system, including Lyso-PAF, plays a pathophysiological role in chronic rhinosinusitis with nasal polyps (CRSwNP). Higher levels of Lyso-PAF were observed in patients with asthma-related CRSwNP, indicating its involvement in disease progression .

Analytical Techniques for Quantification

The quantification of this compound is essential for understanding its biological roles. Several analytical methods have been developed:

| Method | Description | Sensitivity |

|---|---|---|

| Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) | Utilized for analyzing tissue samples to determine levels of Lyso-PAF. | High sensitivity |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A rapid method for quantifying low-abundance lysophospholipids including Lyso-PAF. | Lower limit: 0.03 ng/mL |

| Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS/MS) | A novel approach that allows for quick separation and quantification of multiple lysophospholipids. | Good linearity |

Study on Asthma Patients

A study involving nasal polyp samples from asthmatic patients demonstrated that both Lyso-PAF C16 and C18 concentrations were significantly higher compared to controls. This finding supports the hypothesis that Lyso-PAF may play a critical role in asthma pathophysiology by modulating inflammatory responses .

Impact on Insulin Resistance

Another investigation highlighted the association between circulating levels of Lyso-PAF C18 and insulin resistance metrics (HOMA-IR), suggesting a potential link between this lysophospholipid and metabolic disorders .

Mechanism of Action

Lyso-PAF C-18 exerts its effects by acting as a substrate for the formation of platelet-activating factor through the remodeling pathway or selective acylation with arachidonic acid by a coenzyme A-independent transacylase . It binds to and activates specific receptors and enzymes involved in cell signaling pathways, contributing to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Lyso-PAF C-16

- Structure : Lyso-PAF C-16 (1-O-hexadecyl-sn-glycero-3-phosphocholine) shares the same phosphocholine headgroup but has a shorter 16-carbon alkyl chain.

- Biological Activity: Traditionally considered inactive, Lyso-PAF C-16 demonstrated unexpected growth inhibition against Mycobacterium smegmatis and M. bovis BCG at levels comparable to PAF C-16 .

- Metabolic Role : Both C-16 and C-18 variants serve as substrates for LPCAT1, an enzyme critical for acylating lyso-PAFs into bioactive PAFs .

PAF C-18 and PAF C-16

- Structural Difference : PAF C-18 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) and PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) contain an acetyl group at sn-2, conferring potent bioactivity (e.g., pro-inflammatory signaling).

- Functional Contrast : Lyso-PAF C-18 lacks this acetyl group, rendering it inactive in PAF receptor-mediated pathways. However, it is a key intermediate in PAF recycling and remodeling .

Lysophosphatidylcholine (LPC)

- Structural Similarity : LPCs (e.g., LPC 18:0, LPC 16:0) are structurally analogous to Lyso-PAFs but feature acyl chains instead of alkyl chains.

- Functional Overlap : Both this compound and LPCs exhibit cytoprotective effects against oxidative stress. However, this compound:0 required synergistic interaction with Lyso-PAF (9Z)-C18:1 and LPC 18:0 for cytoprotection in J774A.1 macrophages, whereas individual LPCs showed antioxidative activity alone .

Betaine Lipids (DGCC and MGCC)

- Ecosystem-Specific Distribution : In corals, diacylglycerylcarboxyhydroxymethylcholine (DGCC) and its lyso-form (MGCC) co-occur with Lyso-PAFs. While DGCC 38:6 (16:0/22:6) dominates in Millepora and Porites corals, this compound and C-16 are ubiquitous across coral genera but vary in abundance .

Key Research Findings and Comparative Data

Table 1: Comparative Analysis of this compound and Structural Analogs

Mechanistic and Ecological Insights

- Enzymatic Specificity : LPCAT1 shows robust acyltransferase activity toward this compound and deuterated analogs (e.g., Lyso-PAF C-16-d4), highlighting its role in lipid remodeling .

- Ecological Significance : In corals, this compound abundance correlates with environmental stress, suggesting a role in membrane adaptation .

- Therapeutic Potential: Lyso-PAF C-16’s antimicrobial activity and low toxicity profile make it a candidate for tuberculosis drug development, whereas this compound’s cytoprotective synergy could inform antioxidant therapies .

Biological Activity

Lyso-PAF C-18 (lysophosphatidic acid) is a biologically active phospholipid and a metabolite of platelet-activating factor (PAF). It has garnered attention for its role in various physiological and pathological processes, particularly in inflammation and immune responses. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is produced through the deacetylation of PAF, which is synthesized by activated immune cells such as macrophages and mast cells. While traditionally viewed as an inactive metabolite, emerging studies indicate that this compound may have significant biological effects, particularly in inflammatory responses.

Research has shown that this compound can induce eosinophil degranulation independently of the known PAF receptor (PAFR). This suggests that Lyso-PAF may engage alternative pathways to exert its effects. For instance, studies demonstrated that both human and murine eosinophils release eosinophil peroxidase (EPO) in response to this compound, indicating an activation pathway distinct from traditional PAF signaling mechanisms .

Biological Effects

-

Inflammatory Response :

- Eosinophil Activation : this compound promotes eosinophil degranulation, contributing to inflammation. In vitro studies revealed that eosinophils respond robustly to Lyso-PAF stimulation, releasing pro-inflammatory cytokines .

- Neutrophilia : Clinical observations noted an increase in neutrophil counts following nasal challenges with Lyso-PAF in asthmatic patients, suggesting its role in exacerbating respiratory conditions .

-

Pathological Implications :

- Elevated levels of this compound have been observed in patients with chronic rhinosinusitis with nasal polyps (CRSwNP) and asthma, indicating its potential involvement in the pathogenesis of these diseases .

- The stability of Lyso-PAF compared to PAF suggests that it may contribute to prolonged inflammatory responses in tissues affected by chronic inflammation .

Case Study 1: Eosinophilic Response

A study involving human eosinophils demonstrated that this compound could induce degranulation and cytokine release without engaging the PAF receptor. This was evidenced by experiments using receptor antagonists that did not inhibit the response, highlighting a novel pathway for eosinophilic activation .

Case Study 2: Asthma and CRSwNP

In a clinical study assessing nasal polyp samples from asthmatic patients, concentrations of this compound were significantly higher than those found in non-asthmatic controls. This correlation suggests a direct link between elevated Lyso-PAF levels and inflammatory pathology in respiratory diseases .

Data Tables

Q & A

Basic Research Questions

Q. How is Lyso-PAF C-18 structurally characterized in lipid research?

this compound is identified by its molecular formula (C₂₆H₅₆NO₆P) and stereochemistry, specifically the (2R)-2-hydroxy-3-(octadecyloxy)propyl backbone. Its mono-isotopic mass (509.3845 Da) and ChemSpider ID (2015318) are critical for database matching. Structural confirmation typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS), with emphasis on distinguishing its single stereocenter from isomer variants .

Q. What is the biosynthetic pathway of this compound in cellular systems?

this compound is generated via two primary routes: (1) enzymatic hydrolysis of platelet-activating factor (PAF) by PAF-acetylhydrolase (PAF-AH), or (2) CoA-independent transacylation of 1-O-octadecyl-2-acyl-glycerophosphocholine. The latter pathway highlights its role as a substrate for remodeling into bioactive lipids like PAF C-18 or arachidonate-containing species .

Q. How can this compound be efficiently extracted from biological tissues?

The Bligh-Dyer method is widely used for lipid extraction: homogenize tissue in chloroform-methanol (2:1 v/v), partition with water, and isolate the chloroform layer containing Lyso-PAF C-17. This protocol ensures high recovery (>90%) and minimizes lipid degradation, validated in studies on fish muscle and mammalian tissues .

Advanced Research Questions

Q. What methodological considerations are critical for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Internal standards : this compound-d4 (deuterated at positions 10,10′,11,11′) corrects for ionization variability and matrix effects .

- Chromatography : Use C-18 reversed-phase columns (e.g., BEH C-18 shield RP-18) with gradient elution (acetonitrile/30 mM phosphate buffer, pH 2.0–3.2) to resolve isobaric lipids .

- Data validation : Apply ANOVA and Scheffé’s F-test for inter-group comparisons, as demonstrated in studies on Alzheimer’s disease .

Q. How do this compound levels correlate with neurodegenerative and inflammatory diseases?

In Alzheimer’s disease (AD), this compound levels increase by 175–306% compared to age-matched controls, with species-specific trends (e.g., Lyso-PAF 18:2 is a predictive biomarker). Conversely, in asthma models, pretreatment with this compound (≥1 µM) does not amplify LTB4 release in macrophages, suggesting context-dependent roles in inflammation .

Q. What experimental strategies resolve contradictions in this compound’s metabolic roles across studies?

Discrepancies arise from tissue-specific enzyme expression (e.g., CoA-independent transacylase activity varies by cell type) and analytical thresholds (e.g., detection limits for low-abundance species). To reconcile findings:

- Dose-response curves : Test this compound across physiological (nM) and pathological (µM) ranges.

- Pathway inhibition : Use PAF-AH inhibitors to isolate transacylation contributions .

Q. How can researchers optimize sample preparation for this compound in lipidomics workflows?

Combine Bligh-Dyer extraction with solid-phase extraction (SPE) using C-18 columns:

- Conditioning : Methanol followed by 0.1% trifluoroacetic acid (TFA).

- Elution : 80:20 acetonitrile/water with 0.1% TFA. This protocol reduces phospholipid interference and enhances MS sensitivity .

Q. What statistical frameworks are recommended for analyzing this compound’s association with disease progression?

Use mixed-effects models to account for longitudinal data (e.g., Alzheimer’s studies with repeated measures). For cross-sectional cohorts, apply Tukey’s method to compare median Lyso-PAF levels between groups, as done in AD patient versus control analyses .

Q. Methodological Best Practices

- Quality control : Include technical replicates and blank samples to monitor carryover.

- Data reporting : Adhere to Beilstein Journal guidelines: disclose all experimental parameters (e.g., LC gradients, MS settings) to ensure reproducibility .

- Ethical compliance : For human studies, validate biomarkers via blinded analyses to mitigate observer bias .

Properties

IUPAC Name |

(2-hydroxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBJVQHMEXMFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955785 | |

| Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72490-82-5, 34240-68-1 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72490-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.